molecular formula C15H12Cl2O5 B14547486 2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid CAS No. 61955-12-2

2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid

Cat. No.: B14547486
CAS No.: 61955-12-2
M. Wt: 343.2 g/mol
InChI Key: AMIQIDIQSXMEGA-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. These compounds are characterized by the presence of a phenoxypropionic acid moiety that is para-substituted with an aryl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid typically involves the reaction of 2,4-dichlorophenol with 4-hydroxyphenoxypropionic acid. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid is unique due to its specific substitution pattern and the presence of both dichloro and hydroxy groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

61955-12-2

Molecular Formula

C15H12Cl2O5

Molecular Weight

343.2 g/mol

IUPAC Name

2-[4-(2,4-dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid

InChI

InChI=1S/C15H12Cl2O5/c1-8(15(19)20)21-9-2-4-10(5-3-9)22-12-7-6-11(16)14(18)13(12)17/h2-8,18H,1H3,(H,19,20)

InChI Key

AMIQIDIQSXMEGA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C(=C(C=C2)Cl)O)Cl

Origin of Product

United States

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